N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-12-11-15(25)20-18-16(12)17(22-23(18)2)21-19(26)13-3-5-14(6-4-13)30(27,28)24-7-9-29-10-8-24/h3-6,12H,7-11H2,1-2H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZOEJODXQQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity , synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 358.4 g/mol. The structural complexity includes a morpholinosulfonyl group and a benzamide moiety, contributing to its pharmacological profile.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Case Study: Inhibition of DCN1-UBE2M Interaction
One notable study evaluated the compound's ability to inhibit the interaction between DCN1 and UBE2M in a reconstituted pathway cascade. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of neddylation processes linked to cancer progression .
Antioxidant Properties
The compound has also been assessed for its antioxidant activity . In DPPH radical scavenging assays, several derivatives demonstrated significant inhibition rates, indicating their potential as antioxidant agents that can mitigate oxidative stress-related diseases .
Antimicrobial and Anti-inflammatory Activities
Beyond anticancer properties, compounds within this class have shown antimicrobial and anti-inflammatory activities. Research indicates that these compounds can inhibit bacterial growth and reduce inflammation markers in vitro. This broad spectrum of activity positions them as candidates for further development in treating infections and inflammatory conditions .
Bioavailability and Stability
Pharmacokinetic studies have been conducted to evaluate the oral bioavailability of these compounds. For example, modifications aimed at improving solubility and reducing metabolic clearance have resulted in enhanced plasma exposure in murine models. Such findings are crucial for developing effective therapeutic agents with favorable pharmacokinetic profiles .
Table: Summary of Biological Activities
Scientific Research Applications
Neuroprotective Effects
Research has demonstrated the neuroprotective potential of this compound against 6-hydroxydopamine (6-OHDA) induced neuronal damage. It effectively reduces intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels while restoring antioxidant defenses. These findings suggest that the compound could be a candidate for therapeutic strategies aimed at neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. In vitro assays have shown that these derivatives can inhibit cancer cell proliferation and induce apoptosis through modulation of apoptotic pathways and cell cycle arrest. For example, one study investigated the inhibition of the interaction between DCN1 and UBE2M, revealing effective inhibition in low micromolar ranges, indicating its role in disrupting cancer progression.
Antioxidant Properties
The compound has been evaluated for its antioxidant activity using DPPH radical scavenging assays. Several derivatives exhibited significant inhibition rates, showcasing their potential as agents to mitigate oxidative stress-related diseases.
Antimicrobial and Anti-inflammatory Activities
Beyond anticancer properties, compounds within this class have shown antimicrobial and anti-inflammatory activities. Research indicates their capability to inhibit bacterial growth and reduce inflammation markers in vitro. This broad spectrum of activity positions them as promising candidates for further development in treating infections and inflammatory conditions.
Pharmacokinetics
Pharmacokinetic studies have been conducted to assess the oral bioavailability of these compounds. Modifications aimed at improving solubility and reducing metabolic clearance have resulted in enhanced plasma exposure in murine models. Such findings are crucial for developing effective therapeutic agents with favorable pharmacokinetic profiles.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Neuroprotection | Reduces ROS and MDA levels; restores antioxidant defenses against neuronal damage |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits DCN1-UBE2M interaction |
| Antioxidant | Significant DPPH radical scavenging activity |
| Antimicrobial | Inhibits bacterial growth |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Studies
- Neuroprotection Against 6-OHDA : Studies demonstrated that the compound significantly lowers oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Inhibition of DCN1-UBE2M Interaction : A notable study showed effective inhibition by certain derivatives with low IC50 values, suggesting their potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in the sulfonyl or carboxamide substituents. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Morpholinosulfonyl vs. Phenylsulfonyl: The morpholino group (a six-membered ring with two oxygen and one nitrogen atom) introduces polarity and hydrogen-bonding capacity compared to the hydrophobic phenyl group in the phenylsulfonyl analogue . This may improve aqueous solubility and target selectivity. Sulfonyl groups are known to interact with ATP-binding pockets in kinases, suggesting both compounds could exhibit kinase inhibition, albeit with differing potency due to substituent electronics .
Furan-Pyrazole Carboxamide vs. Furan’s electron-rich nature may enhance interactions with aromatic residues in enzymes or receptors .
Bioactivity Trends in Related Scaffolds
While direct bioactivity data for the target compound are unavailable, studies on triazolothiadiazoles (e.g., 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives) highlight the critical role of substituents in modulating activity . For example:
- Electron-Withdrawing Effects : Sulfonyl groups (as in the target compound) enhance electrophilicity, which may stabilize interactions with nucleophilic residues in biological targets .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions starting with substituted pyrazole or pyridine precursors. For example, heating 5-aminopyrazole derivatives with carbonyl-containing reagents (e.g., azlactones or oxazolones) at 150°C, followed by purification via silica gel column chromatography (eluent: CHCl₃–EtOAc) . Solvent choice (e.g., ethanol or DMSO) and catalysts (e.g., NaH or K₂CO₃) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic methods:
- FTIR to confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.7–7.5 ppm) .
- X-ray crystallography (using SHELX software ) to resolve 3D structure and hydrogen-bonding networks .
Q. How can researchers ensure purity during synthesis?
- Methodology : Purification via column chromatography (e.g., CHCl₃–EtOAc gradients) is standard . Recrystallization from solvents like i-PrOH or EtOH improves purity, with melting point analysis (>250°C) as a preliminary purity check .
Advanced Research Questions
Q. How can discrepancies in synthetic yields across methodologies be addressed?
- Analysis : Contradictions often arise from solvent polarity, temperature control, or catalyst activity. For instance, higher yields (62%) are achieved with CHCl₃–EtOAc purification , while alternative methods using DMSO/NaH may require stricter anhydrous conditions . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, solvent ratio) .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal structure?
- Methodology : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) . Pair SHELX-refined crystallographic data with computational tools (e.g., Mercury CSD) to visualize packing patterns and assess stability .
Q. How can structure-activity relationship (SAR) studies be designed for pyrazolo[3,4-b]pyridine derivatives?
- Methodology :
- Core modifications : Introduce substituents (e.g., morpholinosulfonyl, methyl groups) to assess impact on bioactivity .
- Biological assays : Screen analogs (e.g., kinase inhibition, antimicrobial activity) using reference compounds like ethyl 3-cyclopropyl derivatives .
- Computational modeling : Use docking studies to predict binding affinities to targets like protein kinases .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Analysis : Poor solubility or polymorphism may hinder crystallization. Use mixed solvents (e.g., EtOH/water) for slow evaporation. If twinning occurs, employ SHELXL’s TWIN command for refinement . Hydrogen-bonding donors/acceptors (e.g., morpholinosulfonyl groups) can guide crystal packing .
Data Contradiction and Optimization
Q. How should researchers resolve conflicting reports on reaction conditions for pyrazolo[3,4-b]pyridine synthesis?
- Case Study : uses 150°C for 40 minutes, while employs reflux conditions (e.g., 100°C for 12 hours). Evaluate trade-offs: higher temperatures reduce reaction time but may degrade heat-sensitive intermediates. Use TLC/HPLC monitoring to identify optimal termination points .
Q. What methodological pitfalls occur in spectroscopic characterization, and how can they be avoided?
- Common Issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
